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Compound of Interest

Compound Name: 5-Acetyl-2-bromopyridine

Cat. No.: B147078

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
5-Acetyl-2-bromopyridine (IUPAC name: 1-(6-bromopyridin-3-yl)ethanone), a key building
block in medicinal chemistry and organic synthesis. This document summarizes key
spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical
workflow for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of 5-Acetyl-2-bromopyridine is supported by a combination of
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The data presented in the following tables provide a detailed quantitative
analysis of the compound's molecular structure.

'H NMR (Proton Nuclear Magnetic Resonance) Data

H NMR spectroscopy provides information about the chemical environment of the hydrogen
atoms in the molecule. The spectrum of 5-Acetyl-2-bromopyridine exhibits characteristic
signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group.

Table 1: *H NMR Spectroscopic Data for 5-Acetyl-2-bromopyridine
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Chemical Shift (8) ppm Multiplicity Assighment
8.93 d H-6

8.16 dad H-4

7.60 d H-3

2.62 S -CHs

Solvent: CDCIs, Reference:
TMS (0 ppm)

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

13C NMR spectroscopy is used to determine the number and chemical environment of the

carbon atoms in a molecule. The proton-decoupled 3C NMR spectrum of 5-Acetyl-2-

bromopyridine shows seven distinct signals, corresponding to the seven carbon atoms in the

molecule.

Table 2: 13C NMR Spectroscopic Data for 5-Acetyl-2-bromopyridine

Chemical Shift (6) ppm Assignment
195.9 C=0

152.1 C-6

142.1 C-2

140.2 C-4

132.8 C-5

128.0 C-3

26.7 -CHs

Solvent: CDCIs, Reference: TMS (0 ppm)

IR (Infrared) Spectroscopy Data
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Infrared spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The IR spectrum of 5-Acetyl-2-bromopyridine is
characterized by a strong absorption band for the carbonyl group of the ketone.

Table 3: Key IR Absorption Bands for 5-Acetyl-2-bromopyridine

Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch
~2925 Medium Aliphatic C-H Stretch
~1685 Strong C=0 Stretch (Ketone)
~1570, ~1450 Medium-Strong C=C Aromatic Ring Stretch

Sample preparation: ATR

(Attenuated Total Reflectance)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 5-Acetyl-2-bromopyridine, the presence of a bromine atom results in a
characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two
peaks of nearly equal intensity separated by 2 m/z units (due to the 7°Br and 8!Br isotopes).

Table 4: Predicted Mass Spectrometry Data for 5-Acetyl-2-bromopyridine

m/z lon Formula Description
199/201 [C7HeBrNQO]* Molecular lon ([M]*)
184/186 [CeHsBrNOJ* Loss of methyl radical (*CH3)

Loss of acetyl radical

156/158 [CsH3BrN]*
(*COCH:)

lonization method: Electron

lonization (EI)
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Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of
the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 5-Acetyl-2-bromopyridine is accurately weighed and dissolved in
about 0.6-0.7 mL of deuterated chloroform (CDCIls) containing tetramethylsilane (TMS) as an
internal standard (0.03% v/v).

e The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e 1H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key
parameters include a spectral width of approximately 12 ppm, a sufficient number of scans
(e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is
typically required due to the low natural abundance of 13C.

Attenuated Total Reflectance Infrared (ATR-IR)
Spectroscopy

Sample Preparation: A small amount of the solid 5-Acetyl-2-bromopyridine sample is placed
directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

e A background spectrum of the clean, empty ATR crystal is recorded.
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e The sample is brought into firm contact with the crystal using a pressure clamp to ensure
good optical contact.

e The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm™1).

e The final absorbance spectrum is generated by ratioing the sample spectrum against the
background spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC). The
sample is vaporized in the ion source.

Data Acquisition:

In the ion source, the vaporized sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV).

This causes ionization and fragmentation of the molecules.

The resulting positively charged ions are accelerated and separated by a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthetic organic compound like 5-Acetyl-2-bromopyridine.
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Caption: Workflow for Spectroscopic Characterization.

« To cite this document: BenchChem. [Spectroscopic Profile of 5-Acetyl-2-bromopyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147078#spectroscopic-data-for-5-acetyl-2-
bromopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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